1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound Its structure includes a chromeno-pyrrole core, which is often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Chromeno Core: This might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Pyrrole Ring: This could be achieved through a condensation reaction with an appropriate amine.
Attachment of Propoxyphenyl and Pyridinylmethyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives.
Structural Analogues: Compounds with similar core structures but different substituents.
Uniqueness
Unique Structural Features: The specific combination of propoxyphenyl and pyridinylmethyl groups.
Distinct Biological Activity: Potentially different pharmacological profiles compared to similar compounds.
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(3-propoxyphenyl)-2-(pyridin-4-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O4/c1-2-14-31-19-7-5-6-18(15-19)23-22-24(29)20-8-3-4-9-21(20)32-25(22)26(30)28(23)16-17-10-12-27-13-11-17/h3-13,15,23H,2,14,16H2,1H3 |
InChI Key |
ZVWFPBTZUAZROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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